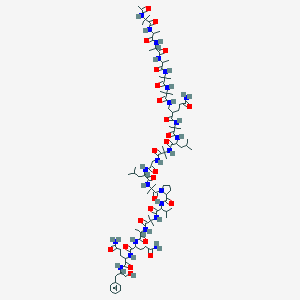

Trichokonin viii

Description

Properties

CAS No. |

121689-08-5 |

|---|---|

Molecular Formula |

C91H151N23O24 |

Molecular Weight |

1951.3 g/mol |

IUPAC Name |

2-[[[2-[[2-[2-[2-[2-[(2-acetamido-2-methylpropanoyl)amino]propanoylamino]propanoylamino]propanoylamino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]methyl]-N-[1-[[1-[[1-[[2-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[5-amino-1-[(1-hydroxy-3-phenylpropan-2-yl)amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide |

InChI |

InChI=1S/C91H151N23O24/c1-46(2)40-59(74(128)111-91(24,25)84(138)114-39-29-32-61(114)76(130)106-66(48(5)6)77(131)112-88(18,19)81(135)100-51(9)69(123)103-58(35-38-64(94)119)73(127)104-57(34-37-63(93)118)72(126)101-56(45-115)42-54-30-27-26-28-31-54)102-65(120)44-96-78(132)85(12,13)110-75(129)60(41-47(3)4)105-82(136)89(20,21)109-71(125)55(33-36-62(92)117)43-95-79(133)86(14,15)113-83(137)90(22,23)108-70(124)52(10)98-67(121)49(7)97-68(122)50(8)99-80(134)87(16,17)107-53(11)116/h26-28,30-31,46-52,55-61,66,115H,29,32-45H2,1-25H3,(H2,92,117)(H2,93,118)(H2,94,119)(H,95,133)(H,96,132)(H,97,122)(H,98,121)(H,99,134)(H,100,135)(H,101,126)(H,102,120)(H,103,123)(H,104,127)(H,105,136)(H,106,130)(H,107,116)(H,108,124)(H,109,125)(H,110,129)(H,111,128)(H,112,131)(H,113,137) |

InChI Key |

WARZAORRKPDZQR-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)CNC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(CC(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)CNC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |

Synonyms |

trichokonin VIII trichosporin B IVc |

Origin of Product |

United States |

Producing Microorganisms and Cultivation Methodologies for Trichokonin Viii

Fungal Strain Isolation and Identification

The initial step in harnessing Trichokonin VIII production is the isolation and accurate identification of the producing fungal strains from various environmental niches.

Trichoderma koningii has been a significant source for the isolation of this compound. Notably, the strain Trichoderma koningii SMF2, which was originally isolated from soil, has been identified as a producer of Trichokonins VI, VII, and VIII. oup.comcapes.gov.br The identification of these compounds was achieved through methods such as gel filtration and high-performance liquid chromatography (HPLC), followed by liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). oup.com

In another study, four peptaibols, including this compound, were isolated from the culture broth of Trichoderma koningii OUDEMANS. jst.go.jp The structures of these compounds were elucidated using advanced analytical techniques like electrospray ionization mass spectrometry (ESI-MS), fast atom bombardment mass spectrometry (FAB-MS), and collision-induced dissociation (CID) techniques, complemented by nuclear Overhauser enhancement spectroscopy (NOESY). jst.go.jp

| Strain | Source of Isolation | Produced Trichokonins | Identification Methods |

| Trichoderma koningii SMF2 | Soil | VI, VII, VIII | HPLC, LC-ESI-MS/MS |

| Trichoderma koningii OUDEMANS | Shellfish (Cerastoderma edule) | V, VI, VII, VIII | ESI-MS, FAB-MS, CID, NOESY |

A notable strain, MSX29608, was identified as Trichoderma deliquescens and found to produce both Trichokonin VII and this compound. nih.gov The identification of this strain was a multi-step process involving morphological characterization and confirmation through molecular sequence data of the internal transcribed spacer (ITS) region and the translation elongation factor 1-alpha (tef1) gene. nih.gov Morphologically, the fungus grown on potato dextrose agar (B569324) exhibited green conidia in large, dark green to black, deliquescent heads, a characteristic feature that aided in its identification. nih.gov

Endolichenic fungi, which reside within the thalli of lichens, have emerged as a novel source of bioactive compounds. A strain of Hypocrea sp., isolated as an endolichenic fungus, has been reported to produce Trichokonin VI and this compound. researchgate.nettandfonline.com Further investigation into the water-soluble metabolites of a Hypocrea sp. strain led to the identification of Trichokonin VI, highlighting the potential of this genus for producing such peptaibols. proceedings.science The identification of these compounds from fungal extracts often involves sophisticated chromatographic and spectroscopic techniques.

Trichoderma pseudokoningii is another species recognized for its ability to produce Trichokonins. Specifically, Trichoderma pseudokoningii SMF2 has been isolated and confirmed to produce Trichokonin VI, VII, and VIII. oup.comoup.com The antimicrobial peptaibols from this strain have been a subject of research to understand their biological activities. oup.com

The species Trichoderma longibrachiatum has also been identified as a producer of Trichokonins. The strain T. longibrachiatum SMF2 is known to produce a group of peptaibols designated as Trichokonins A (TKA), which is a mixture containing Trichokonin VI, VII, and VIII. frontiersin.org The purification and identification of these trichokonins were carried out from the culture broth of the wild-type strain. frontiersin.org This fungus is typically isolated from terrestrial soil and plant materials. scione.com

Trichoderma pseudokoningii Strains

Fermentation and Culture Optimization for this compound Production

To maximize the yield of this compound and related peptaibols, researchers have focused on optimizing the fermentation and culture conditions of the producing fungal strains. Both solid-state fermentation (SSF) and submerged fermentation (SmF) have been explored.

Solid-state fermentation has been successfully applied for the production of Trichokonins from Trichoderma koningii SMF2. A study focused on optimizing the production of Trichokonin VI, a closely related compound, identified several key factors influencing the yield. nih.gov Using response surface methodology, the optimal conditions were determined to be an inoculum size of 18%, an incubation temperature of 24.3°C, an initial moisture content of 77.5%, and an initial pH of 5.0. nih.gov Under these optimized conditions, a maximum Trichokonin VI production of 4.07 mg per gram of dry substrate was achieved. nih.gov This demonstrates the high potential of SSF for producing these peptaibols.

Submerged fermentation is another common method for cultivating filamentous fungi like Trichoderma for the production of secondary metabolites. While detailed optimization parameters for this compound in SmF are less specific in the literature, general principles for peptaibol production in Trichoderma have been established. For instance, the production of peptaibols by Trichoderma atroviride in a 5 L bioreactor was found to be highest when incubated at 28°C for 7 days, at a pH of 5 or lower, and with the supplementation of 8 g/L of the amino acid valine. researchgate.net The addition of elicitors, such as cell debris from other fungi, has also been shown to enhance peptaibol production in Trichoderma asperellum. mdpi.com

The choice of fermentation technique and the fine-tuning of various parameters are crucial for the efficient and large-scale production of this compound.

| Fermentation Type | Fungal Strain | Key Optimization Parameters | Outcome |

| Solid-State Fermentation (SSF) | Trichoderma koningii SMF2 | Inoculum size (18%), Temperature (24.3°C), Moisture (77.5%), pH (5.0) | 4.07 mg/g Trichokonin VI |

| Submerged Fermentation (SmF) | Trichoderma atroviride | Temperature (28°C), pH (≤5), Valine supplementation (8 g/L) | Enhanced peptaibol production |

| Submerged Fermentation (SmF) | Trichoderma asperellum | Addition of F. oxysporum cell debris (elicitor) | Optimized peptaibol production |

Culture Media and Environmental Conditions

Extraction and Initial Fractionation Strategies for this compound

Following the cultivation phase, a series of extraction and fractionation steps are necessary to isolate this compound from the culture medium and fungal biomass. The initial strategies are designed to separate the crude peptaibol mixture from other cellular components and media constituents.

For liquid cultures of Trichoderma longibrachiatum, the process typically begins with the centrifugation of the potato dextrose broth culture to separate the supernatant from the fungal mycelium. frontiersin.orgnih.gov The resulting supernatant, containing the secreted metabolites, is then subjected to solid-phase extraction (SPE). A common approach involves loading the supernatant onto a C18 SPE cartridge, which retains the relatively nonpolar peptaibols. frontiersin.orgnih.gov The bound compounds, including this compound, are then eluted with methanol (B129727). frontiersin.orgnih.gov

In the case of solid-state fermentation of Trichoderma koningii, the entire solid culture mass is extracted. oup.com One method employs sterile distilled water to extract the water-soluble components. oup.com The resulting aqueous extract is then filtered and centrifuged to remove solid particles. oup.com An alternative approach for solid cultures involves soaking the agar medium in ethanol (B145695) to extract the secondary metabolites. frontiersin.org

Following the initial extraction, further purification is required to separate this compound from other co-extracted compounds, including other Trichokonin variants. This is often achieved through a combination of chromatographic techniques. Gel filtration chromatography, using materials like Pharmadex LH 20 with distilled water as the eluent, can be used to separate the crude extract into fractions based on molecular size. oup.com The active fractions are then subjected to high-performance liquid chromatography (HPLC). oup.com

Reverse-phase HPLC using a C18 column is a particularly effective method for purifying peptaibols. oup.comnih.govoup.com A gradient system of methanol and water is commonly used as the mobile phase. oup.comnih.gov For example, an isocratic mobile phase of 82:18 methanol-water has been used to separate Trichokonins VI, VII, and VIII. oup.comoup.com The different Trichokonins are collected as separate fractions based on their retention times, with detection typically monitored at a wavelength of 214 nm. oup.comoup.com

Structural Elucidation and Characterization Methodologies for Trichokonin Viii

Advanced Spectroscopic and Spectrometric Techniques

Modern analytical chemistry provides a powerful toolkit for the detailed characterization of complex biomolecules like Trichokonin VIII. nih.gov High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are central to this process, each offering unique and complementary information to fully elucidate the molecule's structure. nih.govresearchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry is a cornerstone technique in the study of peptaibols, providing critical data on molecular mass and the sequence of amino acid residues. nih.govpsu.edu Various ionization methods and analysis techniques are employed to piece together the primary structure of this compound. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for analyzing large, thermally fragile molecules like peptides. nih.govnih.gov In the analysis of this compound and its related compounds, ESI-MS is instrumental in determining the molecular weights of the peptaibols. nih.govcapes.gov.br This technique, often coupled with liquid chromatography (LC), allows for the separation and identification of individual components within a complex mixture. capes.gov.broup.com For this compound, ESI-MS data reveals its molecular mass, often by detecting protonated molecules [M+H]⁺ or other adducts, which is a crucial first step in its structural elucidation. nih.govnih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is another soft ionization technique that has been historically significant in the analysis of non-volatile and polar molecules, including peptides. nih.govcreative-proteomics.com This method involves bombarding the sample, which is dissolved in a non-volatile matrix like glycerol, with a high-energy beam of neutral atoms (such as argon or xenon). wikipedia.org This process generates ions from the analyte with minimal fragmentation, making it suitable for determining the molecular weight of peptides like this compound. nih.govnih.gov The application of FAB-MS, particularly in conjunction with tandem mass spectrometry (MS/MS), has been pivotal in the initial sequencing of various peptaibols. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of a molecule. nih.govresearchgate.net For this compound, HRMS analysis is used to confirm its molecular formula. For instance, the observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of this compound was found to be 1951.1393. nih.gov This is in close agreement with the calculated m/z of 1951.1378 for the molecular formula C₉₁H₁₅₂N₂₃O₂₄, with a minimal mass error, thus confirming the elemental composition. nih.gov

Table 1: HRMS Data for this compound

| Ion | Observed m/z | Calculated m/z | Molecular Formula | Mass Error (ppm) |

| [M+H]⁺ | 1951.1393 | 1951.1378 | C₉₁H₁₅₂N₂₃O₂₄ | 0.8 |

Tandem Mass Spectrometry (MS/MS), often utilizing Collision-Induced Dissociation (CID), is a powerful technique for sequencing peptides. nih.govnih.govresearchgate.net In this method, a specific ion (a precursor ion, such as the [M+H]⁺ ion of this compound) is selected and then fragmented by colliding it with an inert gas like argon or helium. taylorandfrancis.comwikipedia.orgnih.gov The resulting fragment ions (product ions) are then mass-analyzed. wikipedia.org

The fragmentation typically occurs at the peptide bonds, generating a series of ions (like b-ions and y-ions) that differ by the mass of a single amino acid residue. frontiersin.org By analyzing the mass differences between these fragment ions, the amino acid sequence can be deduced. oup.com This method was crucial in determining the primary structure of this compound as Ac-Aib¹-L-Ala²-Aib³-L-Ala⁴-Aib⁵-Aib⁶-L-Gln⁷-Aib⁸-L-Val⁹-Aib¹⁰-Gly¹¹-L-Leu¹²-Aib¹³-L-Pro¹⁴-L-Val¹⁵-Aib¹⁶-Aib¹⁷-L-Gln¹⁸-L-Gln¹⁹-L-Pheol²⁰. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of molecules in solution, providing detailed information about the connectivity and spatial arrangement of atoms. psu.eduresearchgate.net For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm the structure determined by mass spectrometry and to investigate its three-dimensional conformation. nih.govresearchgate.net The chemical shifts and coupling constants observed in the NMR spectra provide definitive evidence for the types of amino acid residues present and how they are linked together. researchgate.netresearchgate.net The NMR data for this compound have been shown to be consistent with previously reported literature values, thereby confirming its identity and structure. nih.gov

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of complex organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map the complete chemical structure.

Researchers utilize ¹H and ¹³C NMR to identify the individual amino acid residues and confirm their sequence. nih.gov The chemical shifts (δ) in the proton and carbon spectra are unique to the specific chemical environment of each nucleus, allowing for the assignment of signals to particular atoms within the peptide chain. The collected ¹H and ¹³C NMR data for this compound have been confirmed to match previously reported literature values, ensuring consistency and accuracy in its identification. nih.gov Although the specific spectral data points are extensive, their analysis confirms the presence and connectivity of all amino acid residues as detailed in the primary sequence. nih.gov

| Method | Purpose | Key Findings for this compound |

|---|---|---|

| ¹H NMR | Identifies hydrogen atoms and their chemical environments, revealing neighboring protons through spin-spin coupling. | Confirmed the presence of all amino acid residues by matching experimental data with literature values. nih.gov |

| ¹³C NMR | Identifies carbon atoms, providing information about the carbon skeleton of the molecule. | Validated the carbon framework of the entire peptide, consistent with the proposed amino acid sequence. nih.gov |

Nuclear Overhauser Effect Spectroscopy (NOESY)

Nuclear Overhauser Effect Spectroscopy (NOESY) is a specialized 2D NMR technique crucial for determining the three-dimensional structure of peptides. It detects spatial correlations between protons that are close in space, regardless of whether they are connected by chemical bonds.

For this compound, NOESY experiments were instrumental in confirming the primary structure. nih.govnih.gov By observing through-space interactions between protons on adjacent amino acid residues, the sequence can be methodically pieced together and verified. This technique provides definitive evidence for the linear arrangement of the amino acids elucidated by other methods like mass spectrometry. nih.gov

Amino Acid Sequence and Configuration Determination

Beyond establishing the chemical bonds, the precise sequence and the stereochemistry (absolute configuration) of each amino acid are defining features of a peptide's structure and function.

Marfey's Analysis for Absolute Amino Acid Configuration

Marfey's analysis is a highly effective chemical method used to determine the absolute stereochemistry (D- or L-configuration) of amino acids. The process involves hydrolyzing the peptide into its individual amino acids, which are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers are then separated and identified using chromatography.

This methodology was applied to this compound to ascertain the configuration of its chiral amino acid constituents. nih.govnih.govnih.gov The results from this analysis confirmed the specific L- and D-configurations for each amino acid in the peptide chain, which is crucial as the stereochemistry can significantly influence the peptide's helical structure. nih.govwikipedia.org The findings were consistent with previously published data for the compound. nih.gov

Primary Sequence Elucidation of this compound

The primary sequence of this compound has been conclusively determined through a combination of mass spectrometry (MS) and NMR spectroscopy. nih.govnih.gov Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) allow for the fragmentation of the peptide in a predictable manner, enabling the sequence to be read by analyzing the mass differences between fragment ions. nih.govnih.gov

The complete amino acid sequence of this compound is: Ac-Aib¹-L-Ala²-Aib³-L-Ala⁴-Aib⁵-Aib⁶-L-Gln⁷-Aib⁸-L-Val⁹-Aib¹⁰-Gly¹¹-L-Leu¹²-Aib¹³-L-Pro¹⁴-L-Val¹⁵-Aib¹⁶-Aib¹⁷-L-Gln¹⁸-L-Gln¹⁹-L-Pheol²⁰ nih.gov

Mass spectrometry analysis identified characteristic fragments that distinguish this compound, including the y₇⁺ fragment ion at m/z 774.4534 and the b₁₃⁺ fragment ion at m/z 1177.6980. nih.gov

Comparative Structural Analysis with Related Peptaibols (e.g., Trichokonin VII)

Comparing the structure of this compound with its close analogue, Trichokonin VII, highlights the subtle yet significant variations that can occur within a family of peptaibols. nih.govnih.gov Both are 20-residue peptides, but they differ at two key positions. nih.gov

The sequence of Trichokonin VII is: Ac-Aib¹-L-Ala²-Aib³-L-Ala⁴-Aib⁵-L-Ala⁶-L-Gln⁷-Aib⁸-L-Val⁹-Aib¹⁰-Gly¹¹-L-Leu¹²-Aib¹³-L-Pro¹⁴-L-Val¹⁵-Aib¹⁶-D-Iva¹⁷-L-Gln¹⁸-L-Gln¹⁹-L-Pheol²⁰ nih.gov

The structural differences are located at positions 6 and 17. This variation, particularly the substitution of D-Isovaline in Trichokonin VII with α-aminoisobutyric acid in this compound, underscores the structural diversity found in these natural compounds. nih.govdsmz.de

| Position | This compound Residue | Trichokonin VII Residue | Key Difference |

|---|---|---|---|

| 6 | Aib (α-aminoisobutyric acid) | L-Ala (L-Alanine) | Substitution of a non-proteinogenic amino acid for a standard one. |

| 17 | Aib (α-aminoisobutyric acid) | D-Iva (D-Isovaline) | Substitution involving a different non-proteinogenic amino acid with D-stereochemistry. |

Biosynthesis Pathways and Genetic Regulation of Trichokonin Viii

Non-Ribosomal Peptide Synthetase (NRPS) Systems in Trichokonin VIII Production

The synthesis of this compound and other peptaibols is carried out by Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.orgfishersci.be These are large, multifunctional enzymes that act as assembly lines, where different modules are responsible for the incorporation of each specific amino acid into the growing peptide chain. nih.govfishersci.camycocentral.eu This modular nature allows for the incorporation of a wide variety of proteinogenic and non-proteinogenic amino acids, contributing to the vast structural diversity of peptaibols. nih.govfishersci.at

Identification and Characterization of NRPS Encoding Genes

Research into the biosynthesis of Trichokonin A in Trichoderma longibrachiatum SMF2 has led to the identification of the specific NRPS gene responsible for its production. Through genome sequencing and bioinformatic analysis, a gene designated tlx1 was identified as the NRPS that synthesizes 20-residue peptaibols, including this compound. fishersci.sempg.dechem960.com

The tlx1 gene encodes a massive multimodular protein, consistent with other NRPSs responsible for synthesizing long-chain peptaibols. ontosight.ainih.gov Each module of the Tlx1 synthetase contains core domains essential for peptide synthesis:

Adenylation (A) domain: This domain is responsible for recognizing and activating a specific amino acid as an aminoacyl adenylate. fishersci.ca

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): This domain covalently binds the activated amino acid via a phosphopantetheinyl arm. fishersci.camycocentral.eu

Condensation (C) domain: This domain catalyzes the formation of the peptide bond between the amino acid on the current module and the growing peptide chain tethered to the previous module. fishersci.ca

Bioinformatic analysis of the genomic region surrounding the tlx1 gene in T. longibrachiatum has revealed a biosynthetic gene cluster (BGC). nih.gov This cluster includes not only the NRPS gene but also genes for other putative enzymes that may be involved in the modification or transport of the final product, such as a cytochrome P450, a phenylalanine-specific permease, and an aldo/keto reductase. nih.gov The presence of a ketide synthase domain at the 5' end of the NRPS is likely responsible for the N-terminal acetylation, a characteristic feature of peptaibols. nih.gov

Genetic Manipulation and Gene Deletion Studies for Biosynthesis Elucidation

To confirm the function of the tlx1 gene, researchers have employed genetic manipulation techniques. Targeted gene deletion studies in T. longibrachiatum SMF2 have provided definitive evidence for the role of tlx1 in this compound biosynthesis. nih.gov

In these studies, a tlx1-deletion mutant was created. Subsequent analysis of the metabolites produced by this mutant strain showed a complete absence of Trichokonin A (TKA), the 20-residue peptaibol mixture containing this compound. nih.govmpg.de The production of other peptaibols synthesized by a different NRPS (tlx2), however, was unaffected. chem960.com This result unequivocally demonstrates that the Tlx1 enzyme is solely responsible for the assembly of the 20-amino acid chain of TKA. fishersci.sempg.de Such gene deletion experiments are a cornerstone for functionally characterizing biosynthetic pathways and linking specific genes to the production of secondary metabolites. fishersci.ca

Enzymatic Machinery Involved in Peptaibol Assembly

The assembly of this compound is a highly orchestrated process managed by the enzymatic machinery of the Tlx1 NRPS. The synthesis follows a collinear rule, where the sequence of modules on the NRPS dictates the sequence of amino acids in the final peptide. wikipedia.org

The process begins at the N-terminus. An initial domain, likely a ketide synthase, attaches an acetyl group. nih.gov The first module's A-domain then selects and activates the first amino acid (α-aminoisobutyric acid), which is then transferred to the T-domain. The C-domain of the second module catalyzes peptide bond formation with the next activated amino acid, and this cycle of condensation, translocation, and elongation continues down the modular assembly line. mycocentral.eu

A crucial aspect of peptaibol biosynthesis is the incorporation of non-standard amino acids like Aib. Aib is synthesized from the common amino acid L-alanine through a methylation reaction, a step that occurs prior to its incorporation by the NRPS. wikipedia.org The final step in the assembly line is the release of the completed peptide chain from the NRPS. This is typically accomplished by a C-terminal thioesterase (TE) domain, which in the case of peptaibols, catalyzes a reductive release to form the characteristic C-terminal amino alcohol (e.g., Phenylalaninol in Trichokonin VI). nih.gov

Regulatory Mechanisms of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level, ensuring that the synthesis occurs under appropriate conditions. The expression of the tlx1 biosynthetic gene is controlled by a network of regulatory proteins.

One of the key global regulators identified in Trichoderma species is LaeA (Loss of aflR expression A). chem960.com In T. longibrachiatum, the ortholog Tllae1 acts as a positive regulator of peptaibol biosynthesis. Studies have shown that deleting the Tllae1 gene leads to a significant decrease in the transcription of tlx1, which in turn drastically reduces the production of Trichokonin A. chem960.com Conversely, overexpressing Tllae1 results in a notable increase in peptaibol yield, highlighting its role as a key activator of the biosynthetic cluster. chem960.com

In addition to activators, repressive elements also control peptaibol production. A putative glucose sensor encoded by the stp1 gene in T. longibrachiatum has been shown to repress the expression of tlx1. chem960.com Deletion of this gene leads to enhanced transcription of the NRPS and a corresponding increase in peptaibol synthesis. This suggests that the production of these secondary metabolites is linked to the fungus's primary metabolic status. The co-regulation of genes within a biosynthetic cluster is a common strategy in fungi, often involving cluster-specific transcription factors that allow for a coordinated response to environmental or developmental cues. nih.gov

Biological Activities and Cellular Interactions of Trichokonin Viii in Research Models

Antimicrobial Activity Studies

Trichokonin VIII, a peptaibol produced by fungi of the genus Trichoderma, has demonstrated a broad spectrum of antimicrobial activities. oup.comnih.govresearchgate.net This section details its efficacy against various fungal and bacterial pathogens as documented in scientific research.

Antifungal Spectrum of Activity

This compound exhibits significant inhibitory effects against a range of fungi, particularly those that are pathogenic to plants. oup.comnih.govoup.com

Derived from Trichoderma koningii and Trichoderma pseudokoningii, this compound has been shown to possess potent antifungal properties. oup.comnih.govontosight.ai Research has highlighted its effectiveness against several economically important plant pathogens. nih.gov Studies have documented its inhibitory action against fungi such as Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani, and Verticillium dahliae. oup.comnih.gov The collective of Trichokonins, including this compound, are recognized for their potential as biological control agents due to their activity against these phytopathogenic fungi. oup.comnih.gov

Table 1: Antifungal Spectrum of this compound Against Plant Pathogenic Fungi

| Fungal Species | Activity | Reference |

|---|---|---|

| Fusarium oxysporum | Inhibitory | oup.comnih.gov |

| Botrytis cinerea | Inhibitory | oup.comnih.gov |

| Rhizoctonia solani | Inhibitory | oup.comnih.gov |

| Verticillium dahliae | Inhibitory | nih.gov |

Peptaibols produced by Trichoderma species are known to interfere with fungal development. mdpi.com For instance, trichorzianines from Trichoderma harzianum have been observed to inhibit both spore germination and hyphal elongation in plant pathogenic fungi. nih.gov While direct studies specifically detailing the effect of this compound on these processes are limited, the general activity of related peptaibols suggests a similar mechanism of action. mdpi.com The disruption of these early stages of fungal growth is a critical aspect of their biocontrol efficacy. researchgate.net

Inhibition of Specific Plant Pathogenic Fungi

Antibacterial Spectrum of Activity

The antibacterial effects of this compound have been investigated against both Gram-positive and Gram-negative bacteria, revealing a selective spectrum of activity. oup.comnih.gov

This compound has consistently demonstrated inhibitory activity against Gram-positive bacteria. oup.comresearchgate.netoup.com Research has specifically noted its effectiveness against Bacillus subtilis. oup.comresearchgate.net The antimicrobial action of Trichokonins, including this compound, against a variety of Gram-positive bacteria has been a recurring observation in multiple studies. oup.comresearchgate.net

Table 2: Antibacterial Spectrum of this compound Against Gram-Positive Bacteria

| Bacterial Species | Activity | Reference |

|---|---|---|

| Bacillus subtilis | Inhibitory | oup.comresearchgate.net |

| Staphylococcus aureus | Inhibitory | nih.govfrontiersin.org |

The activity of this compound against Gram-negative bacteria appears to be more nuanced. oup.comnih.gov Initial studies reported a lack of activity against several Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. oup.comresearchgate.net Furthermore, Trichokonins did not exhibit direct in vitro inhibition of Pectobacterium carotovorum subsp. carotovorum. oup.com However, a more recent study has provided evidence of the in vitro antibacterial activity of this compound against the Gram-negative bacterium Xanthomonas oryzae pv. oryzae, the causative agent of bacterial leaf blight in rice. nih.govfrontiersin.org In this study, this compound demonstrated a minimum inhibitory concentration (MIC) of 42 μg/mL against this pathogen. nih.govfrontiersin.org This finding suggests that the antibacterial spectrum of this compound may be broader than initially understood, with specific activity against certain Gram-negative species. nih.govfrontiersin.org

Table 3: Antibacterial Spectrum of this compound Against Gram-Negative Bacteria

| Bacterial Species | Activity | Reference |

|---|---|---|

| Xanthomonas oryzae pv. oryzae | Inhibitory (MIC: 42 μg/mL) | nih.govfrontiersin.org |

| Escherichia coli | No Activity Detected | oup.comresearchgate.net |

| Pseudomonas aeruginosa | No Activity Detected | oup.comresearchgate.net |

| Pectobacterium carotovorum subsp. carotovorum | No In Vitro Activity | oup.com |

Table 4: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 10246663 |

| Fusarium oxysporum | 6451121 |

| Botrytis cinerea | 5462313 |

| Rhizoctonia solani | 71597148 |

| Verticillium dahliae | Not Available |

| Bacillus subtilis | 14269138 |

| Staphylococcus aureus | 16149648 |

| Xanthomonas oryzae pv. oryzae | 134513605 |

| Escherichia coli | 157378033 |

| Pseudomonas aeruginosa | 155731 |

| Pectobacterium carotovorum subsp. carotovorum | 1239556 |

Assessment in Galleria mellonella In Vivo Infection Models

The Galleria mellonella (greater wax moth) larva is a valuable in vivo model for assessing the efficacy and toxicity of antimicrobial compounds. wikipedia.orgmims.com Research involving this compound in this model has provided insights into its potential as a therapeutic agent. In one study, the toxicity of this compound was evaluated in G. mellonella larvae. wikidata.orgfishersci.ca When administered alone at a concentration of 150 mg/kg, this compound was found to be toxic, resulting in only 40% survival of the larvae after a five-day period. wikidata.orgfishersci.ca

Furthermore, its efficacy against bacterial infection was tested in G. mellonella larvae infected with the pathogen Acinetobacter baumannii. The study found that treatment with this compound at the same dosage did not lead to an improvement in the survival rate of the infected larvae. wikidata.org This suggests that, under the tested conditions, this compound was not a promising lead for antimicrobial development due to its notable toxicity and lack of efficacy in this specific in vivo model. wikidata.org

Table 1: In Vivo Toxicity and Efficacy of this compound in Galleria mellonella Model

| Compound | Dosage | Condition | Survival Rate (after 5 days) | Source |

|---|---|---|---|---|

| This compound | 150 mg/kg | Toxicity (uninfected) | 40% | wikidata.orgfishersci.ca |

| This compound | 150 mg/kg | Efficacy (A. baumannii infected) | 10% | wikidata.org |

| Pyridoxatin (Control) | 150 mg/kg | Toxicity (uninfected) | 90% | wikidata.orgfishersci.ca |

| Pyridoxatin (Control) | 150 mg/kg | Efficacy (A. baumannii infected) | 50% | wikidata.orgfishersci.ca |

Cellular and Subcellular Interaction Mechanisms

Effects on Microbial Cell Morphology and Integrity

This compound, like other peptaibols, exerts its antimicrobial effects by physically interacting with and disrupting microbial cells. ontosight.aichem960.com Studies using atomic force microscopy have visualized the dramatic changes in bacterial cell morphology following treatment. Research on the Gram-negative bacterium Xanthomonas oryzae pv. oryzae revealed that treatment with a mixture of Trichokonins, including this compound, led to significant damage to the cell structure. ontosight.ai The bacterial cells appeared destroyed, with visibly roughened surfaces and a significant decrease in height, indicating a collapse of the cellular structure. ontosight.ai

Similar effects have been observed with the closely related compound Trichokonin VI on the Gram-positive bacterium Bacillus subtilis. nih.gov Atomic force microscopy showed that the bacterial cell wall collapsed and its surface roughness increased after treatment. nih.govresearchgate.net These morphological alterations are a direct consequence of the peptide's interaction with the cell envelope, leading to a loss of structural integrity. ontosight.ainih.gov

Membrane Permeabilization and Ion Channel Formation Studies

The primary mechanism behind the antimicrobial activity of this compound and other peptaibols is their ability to compromise the integrity of the microbial cell membrane. nih.gov These peptides are amphipathic, allowing them to insert themselves into lipid bilayers where they self-assemble to form voltage-dependent ion channels. nih.gov This channel formation disrupts the natural barrier of the cell membrane, leading to an uncontrolled flow of ions.

This disruption of the membrane's permeability results in the leakage of essential intracellular components. ontosight.ai Studies have demonstrated that treatment with Trichokonins causes the release of proteins and nucleic acids from bacterial cells, a clear indicator of membrane damage. ontosight.ai The ability of this compound's unique structure, which includes the amino acid alpha-aminoisobutyric acid (Aib), is crucial for its helical shape and its capacity to interact with and disrupt cellular membranes. nih.gov

Induction of Programmed Cell Death in Pathogenic Microorganisms

Beyond causing physical disruption, Trichokonins can trigger programmed cell death (PCD), or apoptosis, in pathogenic fungi. Research has shown that these peptaibols are capable of inducing extensive apoptotic processes in various plant fungal pathogens.

Detailed mechanistic studies on the closely related Trichokonin VI provide a model for this activity. When used to treat the fungus Fusarium oxysporum, Trichokonin VI was shown to induce several hallmarks of apoptosis. These included the exposure of phosphatidylserine (B164497) on the cell surface, the generation of reactive oxygen species (ROS), and the fragmentation of nuclear DNA. Furthermore, the treated fungal cells exhibited an accumulation of cytoplasmic vacuoles and a loss of the mitochondrial transmembrane potential. This induction of a metacaspase-independent apoptotic pathway represents a key element of the antibiotic mechanism of Trichokonins against fungal pathogens.

Genotoxicological Research in Mammalian Cellular Models

DNA Damage Assessment using Comet Assay

The genotoxic potential of this compound has been investigated in mammalian cells using the single-cell gel electrophoresis, or comet assay. This method measures DNA strand breaks in individual cells. In a study utilizing Chinese Hamster Ovary (CHO-K1) cells, this compound was evaluated for its ability to cause DNA damage.

The results of the comet assay demonstrated that this compound increased both the DNA damage score and the frequency of comet nuclei at all tested concentrations. This indicates that the compound induces DNA lesions in mammalian cells. The study established an IC50 value of 9.89 µM for this compound based on cytotoxicity assays. These findings highlight that this compound exhibits genotoxic effects in this mammalian cellular model, underscoring the importance of toxicological screening for peptaibols being considered for therapeutic applications.

Table 2: Genotoxicity Assessment of this compound in CHO-K1 Cells

| Assay | Compound | Concentration | Finding | Source |

|---|---|---|---|---|

| Cytotoxicity (XTT) | This compound | N/A | IC50 = 9.89 µM | |

| Comet Assay | This compound | All tested concentrations | Increased DNA damage score and frequency of comet nuclei | |

| Micronucleus Assay | This compound | 10 µM | Increased frequency of micronuclei |

Micronucleus Test for Chromosomal Aberrations in Cellular Systems

The micronucleus (MN) test is a crucial method in genetic toxicology for evaluating chromosomal damage. ufs.br Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. medsciencegroup.us Their presence serves as a sensitive indicator of genotoxic events and chromosomal instability, which can be caused by chemical agents that break chromosomes (clastogens) or interfere with the mitotic spindle (aneugens). ufs.brmedsciencegroup.us

In vitro studies on Chinese Hamster Ovary (CHO-K1) cells have been conducted to investigate the genotoxic potential of this compound. researchgate.netnih.gov Research has shown that this compound exhibits genotoxic effects. nih.gov Specifically, in the micronucleus assay, treatment with this compound at a concentration of 10 µM led to an increased frequency of micronuclei in CHO-K1 cells. researchgate.netnih.gov This finding suggests that the compound can induce chromosomal aberrations, highlighting the importance of assessing the genotoxicological safety of peptaibols like this compound when considering their therapeutic potential. researchgate.net

| Assay | Cell Line | Key Finding | Reference |

| Micronucleus Test | CHO-K1 | Increased frequency of micronuclei at 10 µM concentration, indicating genotoxic effects. | researchgate.net, nih.gov |

Cellular Proliferation and Colony Formation Assays

Cellular proliferation and colony formation assays are fundamental techniques used to assess the ability of cells to divide and form colonies, which is a measure of their long-term survival and reproductive integrity. hemogenix.comabcam.com The colony formation assay, or clonogenic assay, specifically evaluates the capacity of a single cell to proliferate into a colony, which is typically defined as a cluster of at least 50 cells. abcam.com These assays are vital for determining the cytotoxic or anti-proliferative effects of chemical compounds. abcam.comresearchgate.net

The cytotoxic effects of this compound have been evaluated using such assays on CHO-K1 cells. researchgate.netnih.gov A cytotoxicity assay (XTT) determined the half-maximal inhibitory concentration (IC50) of this compound to be 9.89 µM. nih.gov Furthermore, the clonogenic survival assay provided more insight into its anti-proliferative capabilities. researchgate.net The results from this assay demonstrated that this compound at concentrations of 10 µM or higher completely inhibited the formation of cell colonies. researchgate.netnih.gov This indicates a potent inhibitory effect on the long-term proliferative capacity of these cells. researchgate.net

| Assay | Cell Line | Parameter | Result | Reference |

| XTT Assay | CHO-K1 | IC50 | 9.89 µM | nih.gov |

| Clonogenic Survival Assay | CHO-K1 | Colony Formation | Completely inhibited at ≥10 µM | researchgate.net, nih.gov |

Plant Defense Induction and Systemic Acquired Resistance Modulation

Role in Salicylate (B1505791) Signal Pathway Activation

Peptaibols, including Trichokonins, are recognized for their ability to induce plant defense mechanisms. mdpi.com One of the key mechanisms is the activation of the salicylate (salicylic acid, SA) signal pathway, which leads to systemic acquired resistance (SAR). mdpi.com SAR is a state of enhanced defense in plants against a broad spectrum of pathogens, often triggered by a localized initial infection. d-nb.info

Research has demonstrated that Trichokonins can induce resistance in Chinese cabbage against bacterial pathogens by activating the salicylic (B10762653) acid signaling pathway. oup.com The involvement of the SA pathway was confirmed by analyzing the expression of the pathogenesis-related 1 (PR-1) gene, a well-known marker for SA-dependent defense responses. oup.com Following treatment with Trichokonins, the expression level of the PR-1a gene significantly increased in Chinese cabbage. oup.com This upregulation indicates that Trichokonins trigger a defense response that is mediated, at least in part, through the salicylic acid hormonal pathway. d-nb.infooup.com

Enhanced Plant Resistance against Specific Pathogens

The induction of defense pathways by this compound and related compounds translates to enhanced resistance against a variety of plant pathogens. mdpi.comnih.govoup.com These peptaibols have demonstrated a broad spectrum of antimicrobial activity in laboratory settings. oup.com

A specific study highlighted the efficacy of Trichokonins in protecting Chinese cabbage from soft rot disease, which is caused by the Gram-negative bacterium Pectobacterium carotovorum subsp. carotovorum. oup.com Treatment with Trichokonins enhanced the resistance of the cabbage against infection by this pathogen. oup.com The primary protective mechanism was identified as the activation of the plant's own defense systems rather than a direct bactericidal effect. oup.com

Beyond this specific example, Trichokonins, including this compound, have shown inhibitory activity against a range of significant fungal plant pathogens. mdpi.comnih.gov These include:

Rhizoctonia solani mdpi.comnih.gov

Fusarium oxysporum mdpi.comnih.gov

Verticillium dahliae mdpi.comnih.gov

Botrytis cinerea mdpi.comnih.gov

This broad-spectrum activity underscores the potential of Trichokonins to be utilized as agents that can enhance plant resilience to disease. oup.com

| Pathogen | Host Plant | Effect of Trichokonin Treatment | Reference |

| Pectobacterium carotovorum subsp. carotovorum | Chinese Cabbage | Enhanced resistance against soft rot disease. | oup.com |

| Rhizoctonia solani | Various | Antimicrobial activity. | mdpi.com, nih.gov |

| Fusarium oxysporum | Various | Antimicrobial activity. | mdpi.com, nih.gov |

| Verticillium dahliae | Various | Antimicrobial activity. | mdpi.com, nih.gov |

| Botrytis cinerea | Various | Antimicrobial activity. | mdpi.com, nih.gov |

Stability and Environmental Persistence Research of Trichokonin Viii

Proteolytic Enzyme Resistance Investigations

Trichokonin VIII, along with other trichokonins, has demonstrated a significant resistance to degradation by proteolytic enzymes. oup.comresearchgate.netnih.gov This insensitivity is a key characteristic, suggesting that the compound can maintain its structural integrity and biological activity in environments rich in proteases, such as the soil or on plant surfaces where microbial activity is high. Studies have consistently reported that trichokonins, as a group, are not broken down by common proteolytic enzymes, which contributes to their persistence and efficacy as antimicrobial agents. researchgate.netnih.gov

pH Stability Profile Characterization

The stability of this compound extends to its ability to withstand a broad spectrum of pH levels. Research has shown that trichokonins retain their biological activity across a wide pH range. oup.comresearchgate.netnih.gov This is a crucial attribute for a compound intended for agricultural use, as soil and plant surface pH can vary considerably. The ability to remain active in both acidic and alkaline conditions enhances the compound's versatility and reliability as a biocontrol agent. mdpi.com

Thermal Stability Profile and Autoclaving Effects

One of the most notable features of this compound's stability is its resistance to high temperatures. Investigations into its thermal profile have shown that it remains biologically active even after being subjected to autoclaving, a high-pressure steam sterilization process typically conducted at 121°C. oup.comresearchgate.netnih.gov This exceptional heat resistance indicates a very stable molecular structure. Furthermore, the compound shows no loss of activity after cold storage at 4°C and -20°C, or after lyophilization (freeze-drying). oup.com This thermal robustness is a significant advantage for its formulation and storage, suggesting a long shelf-life and the ability to withstand harsh environmental temperature fluctuations.

Interactive Table: Stability of Trichokonins (including this compound)

| Stability Parameter | Outcome | Reference |

| Proteolytic Enzymes | Insensitive/Resistant | oup.com, researchgate.net, nih.gov |

| pH Range | Stable over a wide range | oup.com, researchgate.net, nih.gov, mdpi.com |

| Temperature | Heat resistant; active at all tested temperatures | oup.com, researchgate.net |

| Autoclaving | No loss of activity | oup.com, researchgate.net, nih.gov |

| Cold Storage (4°C, -20°C) | No loss of activity | oup.com |

| Lyophilization | No loss of activity | oup.com |

Synthetic Analogs and Structural Modification Research of Trichokonin Viii

Rational Design and Chemical Synthesis of Trichokonin VIII Analogs

The generation of this compound analogs involves systematic chemical modifications to the parent peptide. These strategies are guided by the goal of improving properties such as solubility, stability, and biological activity. While specific research on this compound analogs is emerging, extensive studies on closely related peptaibols, such as Trichogin and Lipovelutibol, provide a clear framework for these synthetic efforts.

Modifications at the N- and C-termini of peptaibols are a common strategy to influence their biological activity. Research on peptaibols like Lipovelutibol D has explored the impact of such changes. For instance, N-terminal modifications can include the introduction of different protecting groups, such as the tert-Butoxycarbonyl (Boc) group or the myristoyl (Myr) group. fishersci.cawikipedia.org Similarly, C-terminal modifications are critical. The native C-terminal amino alcohol, often a phenylalaninol (Phe-ol) or leucinol (Leu-ol), can be altered. fishersci.canih.gov One notable optimization strategy involved converting the C-terminal alcohol of a Lipovelutibol D analog to an aldehyde, which resulted in a nearly twofold increase in cytotoxicity against certain breast cancer cell lines. wikipedia.org Other C-terminal modifications include truncations or the conversion to a methyl ester (OMe). fishersci.ca These examples highlight that terminal modifications are a key tool in modulating the therapeutic potential of peptaibols.

Altering the amino acid sequence through substitution or deletion is a fundamental approach in peptide analog design. The goal is often to enhance a specific property, such as water solubility, without compromising the core biological function. In studies on Trichogin GA IV, a related peptaibol, researchers strategically substituted glycine (B1666218) (Gly) residues with lysine (B10760008) (Lys). fishersci.ca This was done to introduce a positive charge, thereby improving water solubility, a crucial factor for practical applications in agriculture and medicine. fishersci.semassbank.eu These substitutions were designed to be on the less hydrophilic face of the peptide's helical structure to maintain its amphipathic nature, which is crucial for membrane interaction. fishersci.ca

Deletions, both at the N- and C-termini (truncation) and internally, serve to identify the minimal sequence required for biological activity. fishersci.cafishersci.ca This strategy helps to streamline the peptide, potentially reducing synthetic cost and improving pharmacokinetic properties while retaining the desired effect.

The stereochemistry of the amino acid residues is a critical determinant of a peptide's three-dimensional structure and, consequently, its function. Peptaibols naturally contain both L- and D-amino acids, and the specific configuration is confirmed using techniques like Marfey's analysis. wikipedia.orgnih.gov The rational replacement of an L-amino acid with its D-enantiomer (or vice versa) is a sophisticated strategy used in analog design. wikipedia.org Such alterations can profoundly impact the peptide's helical structure, stability against enzymatic degradation, and its interaction with biological targets. For example, the lead optimization of Lipovelutibol D involved the synthesis of analogs with L/D configuration replacements to explore the resulting changes in cytotoxic activity. wikipedia.org

Targeted Amino Acid Substitutions and Deletions

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural motifs within a molecule correlate with its biological activity. For peptaibols, SAR studies focus on how modifications to the amino acid sequence, terminal groups, and stereochemistry affect their antimicrobial or cytotoxic potency.

For instance, studies on Trichogin GA IV analogs revealed that introducing cationic lysine residues could transform an inactive peptide into one with potent fungicidal activity against pathogens like Botrytis cinerea. fishersci.ca This demonstrates a clear relationship between the introduction of positive charges and antifungal efficacy. Further studies have shown that the amphipathic helical structure of peptaibols is vital for their ability to interact with and disrupt cell membranes. ontosight.aifishersci.ca Modifications that enhance water solubility while preserving this amphipathicity are often successful. fishersci.se The investigation of truncated analogs helps to define the core sequence responsible for activity, contributing valuable data to SAR models. fishersci.ca

Table 1: Examples of Peptaibol Modification Strategies and Their Outcomes

| Parent Compound Class | Modification Strategy | Specific Change | Observed Outcome | Reference(s) |

| Lipovelutibol | C-Terminal Modification | Conversion of terminal alcohol to aldehyde | Almost twofold enhanced cytotoxicity | wikipedia.org |

| Trichogin GA IV | Amino Acid Substitution | Glycine (Gly) replaced with Lysine (Lys) | Improved water solubility and conferred fungicidal activity | fishersci.cafishersci.se |

| General Peptaibol | N/C-Terminal Truncation | Deletion of terminal amino acids | Determination of minimum active sequence | fishersci.ca |

| Lipovelutibol | Stereochemical Alteration | L/D configuration replacement | Modulation of cytotoxic activity | wikipedia.org |

Optimization for Enhanced Biological Activity or Specificity

The primary goal of generating synthetic analogs of this compound is to optimize the molecule for a specific application. This involves enhancing a desired biological activity, such as its antibacterial or antifungal potency, while potentially reducing off-target effects like general cytotoxicity. wikipedia.org

This compound and its close relative, Trichokonin VI, have demonstrated significant antibacterial activity against Gram-negative bacteria like Xanthomonas oryzae pv. oryzae, a pathogen affecting rice. nih.gov Optimization efforts would focus on synthesizing analogs with improved potency against such pathogens. This could involve strategies proven effective in related peptaibols, such as increasing cationicity through lysine substitution to better target bacterial membranes. fishersci.ca

For agricultural applications, enhancing water solubility is a key optimization goal to create effective and practical bio-fungicides. massbank.eu The development of water-soluble Trichogin analogs that effectively control plant pathogens is a prime example of successful optimization for a specific use-case. fishersci.semassbank.eu Similarly, in the context of anticancer research, modifications are aimed at increasing cytotoxicity against cancer cells while minimizing harm to healthy cells, thereby improving the therapeutic index. The two-fold increase in cytotoxicity seen with the C-terminal aldehyde analog of Lipovelutibol D is a clear success in optimization for enhanced biological activity. wikipedia.org

Analytical Method Development and Optimization for Trichokonin Viii Research

Chromatographic Techniques for Isolation, Purification, and Analysis

Gel filtration chromatography serves as a key initial step in the purification of Trichokonins, including Trichokonin VIII. researchgate.netcapes.gov.brnih.gov This technique separates molecules based on their size. In the context of Trichokonin research, it is used to separate the crude peptaibol mixture from other components in the fungal extract. Studies have successfully used gel filtration in combination with other chromatographic methods to purify Trichokonins from the fungus Trichoderma koningii. capes.gov.brnih.govnih.gov For instance, a preparative purification protocol for Trichokonin VI, an analogue of this compound, involved an initial separation using gel filtration before proceeding to high-performance liquid chromatography (HPLC). nih.gov This multi-step approach is crucial for handling complex biological extracts and obtaining metabolites of sufficient purity for further analysis and characterization. researchgate.netcapes.gov.brnih.gov

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the fine purification and analysis of this compound. researchgate.netcapes.gov.brnih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the various Trichokonin isoforms, which are often present as a complex mixture in fungal cultures. oup.comnih.gov

Researchers have developed specific HPLC methods to isolate this compound from its congeners, such as Trichokonin VI and VII. oup.comnih.gov One study detailed the use of a preparative RP-HPLC system with a C18 column to successfully separate these compounds. nih.gov The separation was achieved using a gradient elution system, which is essential for resolving components in a complex sample. pharmtech.com

Key parameters in HPLC method development include the choice of the stationary phase (column), the mobile phase composition, flow rate, and detector wavelength. For Trichokonin analysis, C18 columns are commonly used, taking advantage of the hydrophobic nature of peptaibols. oup.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and resolution. nih.gov Detection is frequently performed at a UV wavelength of 214 nm, where the peptide bonds absorb light. oup.com

The following table summarizes typical conditions used in the HPLC-based purification of Trichokonins.

Table 1: Exemplary HPLC Conditions for Trichokonin Separation

| Parameter | Condition | Source |

|---|---|---|

| Chromatograph | SHIMADZU LC-10A Liquid Chromatograph | oup.com |

| Column | Preparative Shim-Pack PREP-ODS (C18) | oup.com |

| Mobile Phase | Acetonitrile:H₂O with 0.1% formic acid | nih.gov |

| Elution Mode | Gradient | nih.gov |

| Flow Rate | 7 mL/min (preparative) | oup.com |

| Detection | UV at 214 nm | oup.com |

| Retention Time (t_R) | this compound: 17.90 min | nih.gov |

These methods demonstrate the high-resolving power of HPLC, which allows for the isolation of this compound as a pure solid, enabling its subsequent structural elucidation and biological assessment. nih.gov

Gel Filtration Chromatography Methodologies

Spectroscopic and Spectrometric Approaches for Detection and Quantification

Following chromatographic separation, spectroscopic and spectrometric methods are employed for the definitive identification and structural characterization of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and sequencing of peptaibols like this compound. researchgate.netcapes.gov.brnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net

In the analysis of this compound, electrospray ionization (ESI) is a commonly used technique that generates charged molecular ions from the peptaibol molecules with minimal fragmentation. oup.comresearchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, the protonated molecule [M+H]⁺ is observed at an m/z that corresponds to its calculated molecular formula, C₉₁H₁₅₂N₂₃O₂₄. nih.gov

Tandem mass spectrometry (MS/MS) is used to determine the amino acid sequence. mdpi.com The molecular ion of this compound is selected and subjected to fragmentation. The resulting fragment ions provide information about the sequence of amino acids in the peptide chain. oup.comresearchgate.net Analysis of these fragments confirmed the amino acid sequence of this compound and allowed it to be distinguished from closely related compounds like Trichokonin VII, with differences identified at specific amino acid positions. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Ion Type | Observed m/z | Calculated m/z | Molecular Formula | Source |

|---|

| [M+H]⁺ | 1951.1393 | 1951.1378 | C₉₁H₁₅₂N₂₃O₂₄ | nih.gov |

This comprehensive profiling is essential for confirming the identity of this compound in fungal extracts and for discovering new, related peptaibols. researchgate.netfrontiersin.org

Determining the absolute configuration of the amino acids within the this compound sequence is accomplished through specialized amino acid analysis. Marfey's analysis is a widely used method for this purpose. nih.govresearchgate.net This process involves the acid hydrolysis of the peptide to break it down into its constituent amino acids. These amino acids are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA). researchgate.net

The resulting diastereomeric derivatives are then separated and analyzed by LC, typically with UV detection. researchgate.net The retention times of the derivatives from the unknown sample are compared to those of D- and L-amino acid standards that have been similarly derivatized. researchgate.net

To achieve clear separation of all amino acid derivatives, optimization of the chromatographic conditions is critical. Researchers have modified existing chromatography methods to improve the distinct elution of amino acid standards. nih.govresearchgate.net This involves adjusting the gradient profile of the mobile phase.

Table 3: Optimized Chromatography Conditions for Marfey's Analysis of Amino Acid Standards

| Time (min) | Solvent A (%) | Solvent B (%) | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | - |

| 0.5 | 95 | 5 | 6 |

| 1.0 | 85 | 15 | 6 |

| 8.0 | 55 | 45 | 6 |

| 8.1 | 0 | 100 | 6 |

| 9.0 | 0 | 100 | 6 |

| 9.1 | 95 | 5 | 6 |

| 10.1 | 95 | 5 | 6 |

Solvent A: Water with 0.1% formic acid; Solvent B: Acetonitrile with 0.1% formic acid. This method was adapted from previous protocols to achieve optimal separation. nih.govresearchgate.net

This meticulous optimization ensures the accurate assignment of the L- or D-configuration for each amino acid in the this compound peptide chain, completing its full structural characterization. nih.gov

Research Gaps and Future Directions in Trichokonin Viii Studies

Further Elucidation of Specific Molecular Mechanisms of Action

While it is understood that Trichokonin VIII, like other peptaibols, primarily acts by disrupting cell membranes, the precise molecular interactions and downstream cellular consequences are not yet fully detailed. plos.org Future research should focus on:

Ion Channel Formation: Characterizing the specific type of ion channels formed by this compound in the membranes of target organisms. This includes determining the ion selectivity, voltage-gating properties, and the stoichiometry of the peptide molecules required to form a functional pore.

Lipid Bilayer Interaction: Investigating the specific lipid components of the cell membrane that this compound preferentially interacts with. This could explain the compound's selectivity towards certain pathogens.

Induction of Programmed Cell Death: Studies on the related Trichokonin VI have shown it can induce apoptosis-like cell death in some fungi. mdpi.com It is crucial to determine if this compound triggers similar pathways and to identify the specific signaling cascades involved.

Elicitor Activity: Trichokonins have been observed to induce defense responses in plants, such as the production of reactive oxygen species. oup.com Further investigation is needed to understand the full spectrum of plant defense pathways activated by this compound and the molecular basis of this elicitor activity.

Comprehensive Comparative Studies with Diverse Peptaibol Classes

This compound belongs to the large and diverse family of peptaibols. ontosight.ai To better understand its unique properties and potential advantages, comprehensive comparative studies are necessary. These studies should include:

Structure-Activity Relationship (SAR) Analysis: Systematically comparing the amino acid sequence and structure of this compound with other peptaibols, such as alamethicins and other trichokonins (e.g., Trichokonin VI and VII), can reveal key residues responsible for its specific activity and stability. researchgate.netnih.govnih.gov For instance, the difference in the 17th amino acid residue between Trichokonin VII (Iva) and this compound (Aib) may contribute to their differing anti-Xoo activity. nih.gov

Antimicrobial Spectrum Comparison: A broader comparison of the antimicrobial spectra of this compound against a wide range of bacterial and fungal pathogens, benchmarked against other peptaibols, would help to identify its niche applications.

Stability and Resistance Profiles: Evaluating the stability of this compound under various environmental conditions (pH, temperature) and its propensity to induce microbial resistance compared to other peptaibols is critical for its development as a practical biocontrol agent. oup.comcapes.gov.br

Advanced Biosynthetic Pathway Engineering for Optimized Production

The natural production of this compound by Trichoderma species can be low. nih.gov Genetic and metabolic engineering strategies offer a promising avenue for enhancing its yield and creating novel analogs with improved properties. Future research should explore:

Identification and Characterization of the Biosynthetic Gene Cluster (BGC): While the BGCs for some peptaibols have been identified, the specific cluster responsible for this compound synthesis needs to be definitively located and characterized. mdpi.comnih.gov

Heterologous Expression: Expressing the this compound biosynthetic genes in a high-producing host organism could significantly increase yields.

Precursor-Directed Biosynthesis: Feeding the producing fungus with modified amino acid precursors could lead to the creation of novel this compound analogs with altered activities. acs.org For example, incorporating fluorinated amino acids has been successfully demonstrated for other peptaibols. acs.org

Optimization of Fermentation Conditions: Systematically optimizing culture conditions, including media composition and physical parameters, can enhance the natural production of this compound by its native fungal host.

Development of Novel and Predictive Research Models for Efficacy Assessment

To accelerate the evaluation of this compound's efficacy and translate laboratory findings to field applications, the development of more sophisticated research models is essential.

In Vivo Models: While some in vivo studies using models like Galleria mellonella have been conducted, there is a need for a wider range of relevant in vivo models that mimic real-world infection scenarios in plants and potentially animals. nih.gov

Computational Modeling: Molecular docking and simulation studies can predict the interaction of this compound with microbial membranes and key cellular targets, helping to guide the design of more potent analogs.

High-Throughput Screening Platforms: Developing high-throughput screening assays will enable the rapid evaluation of new this compound analogs and synergistic combinations with other compounds.

Exploration of Synergistic Interactions with Other Biological Control Agents

The efficacy of this compound as a biocontrol agent could be significantly enhanced when used in combination with other biological control agents. sociedadcientifica.org.py This approach could also help to reduce the development of resistance.

Combination with Other Antifungal Compounds: Investigating the synergistic effects of this compound with other antifungal metabolites produced by Trichoderma or other beneficial microbes could lead to more potent and broad-spectrum bio-pesticides. mdpi.comnih.gov

Interaction with Mycoparasitic Fungi: Studying the interplay between this compound and the mycoparasitic activity of Trichoderma strains could reveal synergistic mechanisms for controlling plant pathogens. nih.gov

Compatibility with Plant Growth-Promoting Microorganisms: Ensuring the compatibility of this compound with beneficial soil microbes, such as mycorrhizal fungi and nitrogen-fixing bacteria, is crucial for its integration into sustainable agricultural practices. sociedadcientifica.org.py

Q & A

Q. How can the PICO framework be adapted to preclinical studies evaluating this compound's efficacy in biofilm models?

- Methodological Answer :

- Population : Pseudomonas aeruginosa biofilms.

- Intervention : this compound at 4× MIC.

- Comparison : Untreated biofilms or standard antibiotics (e.g., ciprofloxacin).

- Outcome : Biofilm biomass reduction (via crystal violet assay) .

Tables for Reference

Table 1 : Example MIC Values for this compound Against Model Organisms

| Bacterial Strain | MIC (µM) | Experimental Conditions | Reference |

|---|---|---|---|

| Bacillus subtilis | 12.5 | Mueller Hinton Broth, 37°C, 20 h | |

| Staphylococcus aureus | 25.0 | Cation-adjusted MHB, 37°C, 18 h |

Table 2 : Key Parameters for Time-Kill Assays

| Parameter | Recommendation | Rationale |

|---|---|---|

| Sampling Intervals | 0, 2, 4, 6, 8, 10, 12, 20 h | Capture log-phase and stationary phase |

| Dilution Factor | 10-fold serial dilutions | Ensure countable colonies (30–300) |

| Agitation Speed | 200 rpm | Prevent biofilm formation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.